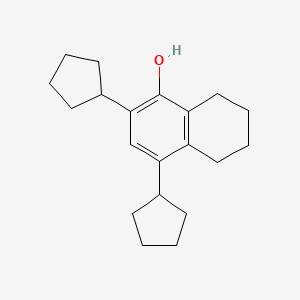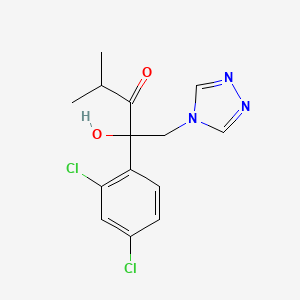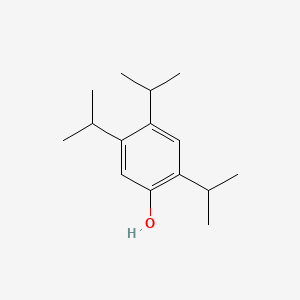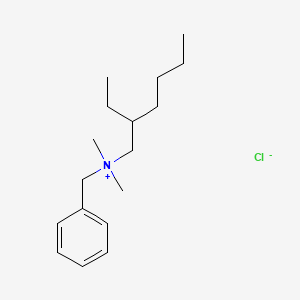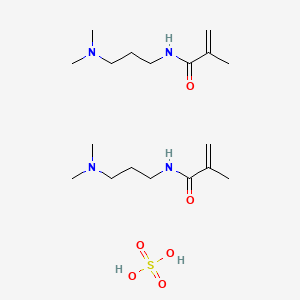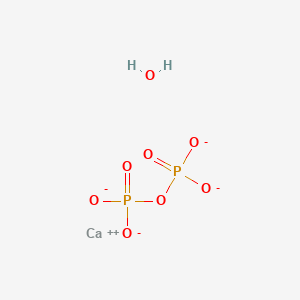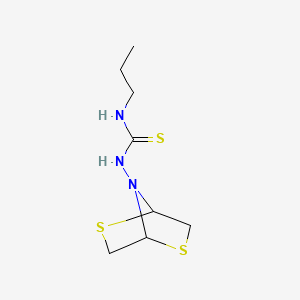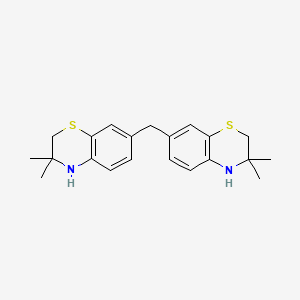
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine is an organic compound with the molecular formula C13H24N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexylideneethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine typically involves the reaction of pyrrolidine derivatives with cyclohexylideneethyl halides under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated analogs
Substitution: N-substituted derivatives
Aplicaciones Científicas De Investigación
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Cyclohexylethyl)pyrrolidine-2-methylamine
- 1-(2-Cyclohexylideneethyl)pyrrolidine-2-ethylamine
- 1-(2-Cyclohexylideneethyl)pyrrolidine-2-amine
Uniqueness
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
94231-74-0 |
|---|---|
Fórmula molecular |
C13H24N2 |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
[1-(2-cyclohexylideneethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H24N2/c14-11-13-7-4-9-15(13)10-8-12-5-2-1-3-6-12/h8,13H,1-7,9-11,14H2 |
Clave InChI |
QFVOZAOPJOBVIT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CCN2CCCC2CN)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



